Triflupromazine hydrochloride-d6 is a deuterated form of triflupromazine hydrochloride, where six hydrogen atoms are replaced with deuterium isotopes. This isotopic substitution is commonly employed in scientific research, particularly in metabolism studies, to track the drug's fate within a biological system. While the pharmacological effects of triflupromazine hydrochloride-d6 have not been extensively studied, its use is primarily focused on its role as an internal standard in analytical chemistry and potentially in metabolic studies [].
Triflupromazine Hydrochloride-d6 is a deuterated derivative of Triflupromazine, an antipsychotic medication belonging to the phenothiazine class. This compound is primarily utilized in pharmacological research and drug development due to its unique isotopic labeling, which allows for enhanced tracking and analysis in biological systems.
Triflupromazine Hydrochloride-d6 is synthesized from Triflupromazine, which itself is derived from the reaction of 2-trifluoromethylthiodiphenylamine with 4-methylisophthalic acid-chloropropyl piperazine. The deuteration process typically involves the substitution of hydrogen atoms with deuterium, enhancing the compound's stability and providing valuable insights during mass spectrometry analysis.
Triflupromazine Hydrochloride-d6 is classified as an antipsychotic agent, specifically within the phenothiazine derivatives. It is used in research settings to study the pharmacokinetics and dynamics of antipsychotic drugs.
The synthesis of Triflupromazine Hydrochloride-d6 involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, pH, and solvent choice, to maximize yield and purity. Industrial applications often focus on optimizing these parameters for large-scale production.
The molecular formula of Triflupromazine Hydrochloride-d6 is with a molecular weight of approximately 368.85 g/mol. The structure features a phenothiazine core with trifluoromethyl and piperazine substituents.
Triflupromazine Hydrochloride-d6 can undergo various chemical reactions typical for phenothiazines, including:
These reactions are essential for understanding metabolic pathways and potential interactions with biological systems, particularly in drug metabolism studies .
Triflupromazine acts primarily as an antagonist at dopamine D2 receptors in the central nervous system. It also exhibits antagonistic activity at serotonin receptors and other neurotransmitter systems.
Pharmacological studies indicate that Triflupromazine's efficacy is linked to its ability to modulate neurotransmitter levels, thereby influencing neuronal signaling pathways involved in mood regulation .
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .
Triflupromazine Hydrochloride-d6 is primarily used in scientific research settings:
This compound represents a valuable tool for researchers studying antipsychotic medications and their effects on human health .
The molecular architecture of Triflupromazine Hydrochloride-d6 centers on the phenothiazine backbone, a tricyclic system comprising two benzene rings bridged by para-thiazine. The structural modifications occur at the aliphatic side chain, where the terminal dimethylamino group (–N(CH3)2) undergoes complete deuteration to –N(CD3)2, resulting in a hexadeuterated isotopomer [9]. This specific deuteration pattern is confirmed through the compound's SMILES notation: Cl.[2H]C([2H])([2H])N(CCCN1c2ccccc2Sc3ccc(cc13)C(F)(F)F)C([2H])([2H])[2H] [6] [9].
Table 1: Comparative Molecular Characteristics of Triflupromazine Compounds
Characteristic | Triflupromazine HCl | Triflupromazine HCl-d6 | Significance |
---|---|---|---|
Molecular Formula | C18H20ClF3N2S | C18H14ClD6F3N2S | Isotopic distinction |
Molecular Weight | 388.88 g/mol | 394.92 g/mol | +6 amu mass shift |
Deuterium Position | None | Dimethylamino groups | Targeted modification |
Key Structural Feature | 2-(Trifluoromethyl)phenothiazine | Identical core structure | Maintained bioactivity |
CAS Number | [1098-60-8] | [1416711-36-8] | Unique identifier |
The deuterium incorporation significantly alters molecular vibration frequencies observable through Fourier-transform infrared spectroscopy, particularly in the C-D stretching region (2000-2300 cm⁻¹), while maintaining electronic properties critical for receptor binding [9]. This controlled structural modification minimally affects the compound's chromatographic behavior in reversed-phase HPLC systems, yet provides a distinct +6 amu mass shift in mass spectrometric detection essential for isotope dilution methodologies [2] [6]. The deuterated compound's chemical stability remains comparable to the non-deuterated analog under recommended storage conditions (20°C in inert atmosphere), though deuteration potentially enhances metabolic stability against hepatic N-demethylation pathways [5] [9].
The development trajectory of deuterated triflupromazine parallels advancements in analytical chemistry instrumentation. Following the introduction of triflupromazine hydrochloride (Vesprin®) in 1957 as an antipsychotic agent [10], the need for precise quantification methods in therapeutic drug monitoring and forensic investigations drove the creation of isotopically labeled analogs. The deuterated variant emerged in the early 21st century alongside triple quadrupole mass spectrometry technologies that exploited precise mass differences for selective detection [9]. Regulatory frameworks classify Triflupromazine Hydrochloride-d6 under multiple safety designations: GHS categorization includes Acute Toxicity Category 3 (Oral) and specific hazard statements H301 (Toxic if swallowed), requiring specialized handling precautions during analytical use [5] [8].
The compound's regulatory compliance extends beyond safety considerations. As a certified reference material in the VETRANAL® line, it supports adherence to Commission Regulation (EU) No 37/2010 on veterinary drug residues in food-producing animals [2] [6]. Its standardized application in residue monitoring programs requires documented traceability to certified reference materials with expiration dates clearly indicated on labels to ensure analytical validity [5] [6]. Current Good Manufacturing Practice (cGMP) standards govern production of the pharmaceutical-grade non-deuterated compound, while the deuterated analog follows ISO/IEC 17025 accreditation requirements for reference materials [10]. The compound synthesis involves sophisticated deuteration techniques, including hydrogen-deuterium exchange under catalytic conditions or custom synthesis using deuterated precursors to achieve the specified isotopic purity of ≥98% [9].
Table 3: Regulatory and Safety Classification
Regulatory Aspect | Classification | Handling Requirements | Documentation |
---|---|---|---|
GHS Hazard Statements | H301: Toxic if swallowed | P264: Wash thoroughly after handling | Safety Data Sheet |
Storage Classification | 20°C in inert atmosphere | Tightly closed, light-resistant containers | Certificate of Analysis |
Transport Classification | Not dangerous goods | General cargo conditions | Transportation Document |
Quality Standard | VETRANAL® analytical standard | Expiry date monitoring | Batch-specific CoA |
Occupational Exposure | No specific OEL established | Gloves, eye protection, ventilation | Risk assessment |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7